3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide
Description
Properties
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methoxyimino]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-9,11H,10,12H2,(H,18,20)/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVFKHFXSFJFX-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- N-Phenylpropanamide backbone : Serves as the carbonyl substrate for oxime formation.
- O-(4-Nitrobenzyl)hydroxylamine : Provides the nitroaromatic oxime substituent.
Retrosynthetically, the compound arises from the condensation of 3-oxo-N-phenylpropanamide with O-(4-nitrobenzyl)hydroxylamine. This approach leverages established β-ketoamide chemistry and oxime alkylation protocols.
Comparative Routes to O-Substituted Oximes
O-Alkylation of hydroxylamine derivatives is critical for introducing the 4-nitrobenzyl group. Competing N-alkylation is mitigated using bulky bases (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF), favoring oxygen nucleophilicity. Alternative pathways, such as Schiff base formation with pre-functionalized hydroxylamines, are also viable.
Stepwise Preparation Methods
Synthesis of 3-Oxo-N-phenylpropanamide
Method A: Acylation of Aniline with Malonyl Chloride
- Reaction : Aniline reacts with malonyl chloride in dichloromethane at 0°C, yielding N-phenylmalonamide.
- Decarboxylation : Heating N-phenylmalonamide at 120°C in toluene induces decarboxylation, forming 3-oxo-N-phenylpropanamide.
Yield : 68–72% (two steps).
Method B: Claisen Condensation
Ethyl acetoacetate and aniline undergo condensation in ethanol with catalytic p-toluenesulfonic acid, followed by saponification and acidification to isolate the β-ketoamide.
Yield : 65–70%.
Preparation of O-(4-Nitrobenzyl)hydroxylamine
Protocol :
- Alkylation : Hydroxylamine hydrochloride (1.0 equiv) and 4-nitrobenzyl bromide (1.2 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 50°C for 12 h.
- Workup : The mixture is filtered, and the product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).
Yield : 58–62%.
Oxime Formation and Alkylation
One-Pot Condensation :
- Reaction : 3-Oxo-N-phenylpropanamide (1.0 equiv) and O-(4-nitrobenzyl)hydroxylamine (1.1 equiv) are refluxed in ethanol with acetic acid (5 mol%) for 6 h.
- Isolation : The precipitate is filtered and washed with cold ethanol.
Yield : 75–80%.
Alternative Sequential Approach :
- Oxime Formation : React 3-oxo-N-phenylpropanamide with hydroxylamine hydrochloride in ethanol (80°C, 4 h).
- O-Alkylation : Treat the oxime intermediate with 4-nitrobenzyl bromide and K₂CO₃ in DMF (60°C, 8 h).
Yield : 70–74% (two steps).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| O-Alkylation | DMF | 50 | 62 |
| THF | 50 | 48 | |
| Oxime Condensation | Ethanol | 80 | 80 |
| Methanol | 80 | 72 |
Polar aprotic solvents (DMF) enhance alkylation efficiency, while ethanol optimizes oxime stability.
Catalytic Additives
- Acetic Acid : Accelerates imine formation via acid catalysis (5 mol% → 80% yield).
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12% in biphasic systems.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 7.52–7.48 (m, 5H, Ph-H), 4.89 (s, 2H, OCH₂), 3.41 (t, J = 6.2 Hz, 2H, CH₂), 2.67 (t, J = 6.2 Hz, 2H, CH₂).
IR (KBr) :
Purity Assessment
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
Applications and Derivatives
Pharmaceutical Intermediate
The oxime moiety’s chelating properties make the compound a candidate for metalloenzyme inhibitors. Derivatives exhibit activity against carbonic anhydrase.
Liquid Crystal Precursors
Analogous nitroaromatic propanamides serve as mesogens in thermotropic liquid crystals, with tunable phase transitions.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitrobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Biology
The compound has been studied for its potential biological activity , particularly its interactions with biomolecules. Research indicates that the nitrobenzyl group can be reduced to form reactive intermediates that may interact with cellular components, while the oxime group can form hydrogen bonds with proteins and enzymes, potentially altering their functions.
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties , including antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit significant activity against various cancer cell lines and could serve as a lead compound for further drug development .
Anticancer Activity
A study evaluated the anticancer properties of this compound against several tumor cell lines. The results indicated potent cytotoxic effects, suggesting its potential as an effective anticancer agent. The mechanism of action was linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
In another investigation, derivatives of this compound were tested for their antimicrobial efficacy against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited moderate to potent activity, indicating that structural modifications could enhance its antimicrobial properties .
Mechanism of Action
The mechanism of action of 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their function. The phenylpropanamide moiety can interact with hydrophobic regions of biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-methylbenzyl)oxy]imino}-N-phenylpropanamide
- 3-{[(4-chlorobenzyl)oxy]imino}-N-phenylpropanamide
- 3-{[(4-fluorobenzyl)oxy]imino}-N-phenylpropanamide
Uniqueness
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications.
Biological Activity
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, also known as (3Z)-3-{[(4-nitrophenyl)methoxy]imino}-N-phenylpropanamide, is a compound with significant potential in medicinal chemistry, particularly in anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula: C16H15N3O4
- Molar Mass: 313.31 g/mol
- CAS Number: 303996-40-9
The synthesis of this compound typically involves the reaction of 4-nitrobenzyl chloride with N-phenylpropanamide in the presence of a base such as sodium hydroxide. The formation of an intermediate oxime is crucial for the final product's synthesis.
Mechanism of Action:
The compound's biological activity is attributed to its unique structural components:
- The nitrobenzyl group can be reduced to form reactive intermediates that interact with cellular components.
- The oxime group can form hydrogen bonds with proteins and enzymes, potentially altering their function.
- The phenylpropanamide moiety may interact with hydrophobic regions of biomolecules, influencing their activity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity against various cancer cell lines. Research has shown that compounds with similar nitro-substituted structures can preferentially target malignant cells while sparing normal cells. For instance, the introduction of nitro groups in related compounds has been linked to increased cytotoxicity against tumor cells .
Case Study:
A study on 4-nitro-substituted triazenes demonstrated that these compounds could induce reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism suggests that this compound might share similar pathways, warranting further investigation into its specific mechanisms .
| Compound Type | Activity | Target Cells |
|---|---|---|
| 4-Nitro-substituted triazenes | High cytotoxicity | Various tumor cell lines |
| This compound | Preliminary anticancer activity | Cancer cell lines |
Safety and Toxicology
The compound is classified under the GHS07 hazard class, indicating potential health risks such as harmful effects if inhaled or upon skin contact. Precautionary measures should be taken when handling this compound to avoid exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
